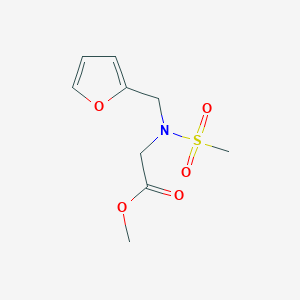
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide, commonly known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DTTB is a potent inhibitor of protein-protein interactions and has shown promising results in various scientific studies.
Mécanisme D'action
DTTB acts as a potent inhibitor of protein-protein interactions by binding to the hydrophobic pockets of the coactivator proteins, preventing their interaction with the transcription factors. This leads to the inhibition of the downstream signaling pathways, which are involved in various physiological processes.
Biochemical and Physiological Effects:
DTTB has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, cell proliferation, and inflammation. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
DTTB has several advantages for lab experiments, including its high potency and specificity for protein-protein interactions. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on DTTB, including the development of more efficient synthesis methods, the identification of new protein-protein interactions targeted by DTTB, and the evaluation of its potential applications in the treatment of various diseases. Additionally, the development of DTTB derivatives with improved pharmacokinetic properties could lead to the development of more effective therapies.
Méthodes De Synthèse
DTTB can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with pyridine-2-carboxaldehyde, followed by the reaction with oxalyl chloride and subsequent treatment with hydrazine hydrate. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
DTTB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, which is a promising target for cancer therapy. DTTB has also been shown to inhibit the interaction between the transcription factor NF-κB and its coactivator CBP, which is a potential target for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-16(19-12-14-4-1-2-9-18-14)17(23)20-13-5-7-15(8-6-13)21-10-3-11-26(21,24)25/h1-2,4-9H,3,10-12H2,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLUMXBLRJCINW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2385741.png)


![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)





![1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2385761.png)
![ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2385762.png)

![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide](/img/structure/B2385764.png)